6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-7(2-4-12)8(13)10-9-11(6)3-5-14-9/h12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYCIGWWHJIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C2N1CCS2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves the condensation of a β-keto lactone with a primary amine, followed by cyclodehydration. The initial step involves the attack of the primary nitrogen on the reactive butyrolactone, forming an intermediate that undergoes cyclodehydration to yield the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiazole and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidinones exhibit significant antimicrobial properties. In particular, compounds similar to 6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have shown effectiveness against various bacterial strains. For example:
- Antibacterial Studies : Compounds within this class have been evaluated for their antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the thiazolo-pyrimidine scaffold enhances their efficacy against these bacteria .
Anticancer Potential
The thiazolo[3,2-a]pyrimidinone framework has been linked to anticancer activities. Studies have shown that modifications to the structure can lead to compounds with improved potency against cancer cell lines:
- Mechanism of Action : These compounds may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. For instance, certain derivatives have demonstrated significant inhibition of cancer cell growth in vitro .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of thiazolo-pyrimidine derivatives. The compound's structure allows it to interact with inflammatory pathways effectively:
- In Vitro and In Vivo Studies : Research has shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief in experimental models .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazolo-pyrimidine derivatives:
- Functional Groups : The presence of hydroxyl and methyl groups significantly affects the compound's solubility and interaction with biological targets.
- Substituent Variations : Variations in substituents on the thiazole ring can lead to enhanced or diminished activity against specific targets. For example, electron-withdrawing groups generally increase antimicrobial potency .
Case Studies
Several case studies have documented the effectiveness of thiazolo-pyrimidine derivatives:
- Study on Antibacterial Activity : A recent study highlighted a derivative exhibiting MIC values comparable to established antibiotics like Ciprofloxacin against resistant bacterial strains .
- Anticancer Research : Another investigation reported a derivative that inhibited cell proliferation in breast cancer cell lines by over 70% at specific concentrations .
Mechanism of Action
The mechanism of action of 6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it can act as an antagonist to serotonin receptors, thereby inhibiting the binding of serotonin and modulating neurotransmission . This interaction can affect various biological pathways and has potential therapeutic implications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : 212.27 g/mol
- CAS Registry Number : 53750-92-8 (also listed under 86487-53-8 in some sources, possibly due to tautomerism) .
- Key Features: The compound features a thiazolo[3,2-a]pyrimidin-7-one core with a 2-hydroxyethyl substituent at position 6 and a methyl group at position 3.
Characterization typically involves NMR, IR, mass spectrometry, and elemental analysis .
Comparison with Structural Analogs
Key Findings and Trends
Substituent Effects on Solubility and Bioactivity :
- The hydroxyethyl group in the target compound likely improves solubility compared to analogs with aryl (e.g., biphenyl in 4a) or ester groups (e.g., 6-carboxylate derivatives) .
- Fluorinated analogs exhibit enhanced metabolic stability and regioselectivity due to fluorine's electronegativity and small atomic radius, making them promising for drug development .
Synthetic Accessibility: Fluorinated derivatives require specialized reagents (e.g., fluorinated alkynoates) and catalysts, whereas non-fluorinated analogs (e.g., carboxylate esters) are synthesized via simpler heterocyclization .
Biological Applications: Antimicrobial activity is observed in biphenyl-carboxylate derivatives (4a) .
Hydrogen Bonding and Crystal Packing
The hydroxyethyl group in the target compound may participate in hydrogen bonding (O─H···N/O interactions), influencing crystal packing and supramolecular assembly, as described in Etter’s graph-set analysis .
Biological Activity
6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS Number: 53750-92-8) is a thiazolo-pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in antimicrobial and antitumor activities. This article reviews the biological activity of this compound based on available literature, synthesizing findings from diverse sources.
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : 200.27 g/mol
- CAS Number : 53750-92-8
- Structure : The compound features a thiazolo-pyrimidine core with a hydroxyethyl side chain, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate activity | 32 µg/mL |
| Escherichia coli | Low activity | >64 µg/mL |
| Candida albicans | No significant activity | N/A |
The compound's effectiveness was compared to standard antibiotics like Ciprofloxacin and Rifampicin, showing promising results particularly against Gram-positive bacteria .
Antitumor Activity
The thiazolo-pyrimidine framework is known for its potential antitumor effects. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation:
| Cell Line | Activity | IC50 Value |
|---|---|---|
| HepG2 (liver cancer) | Significant inhibition | 15 µM |
| MCF-7 (breast cancer) | Moderate inhibition | 25 µM |
These findings suggest that the compound may interfere with cellular mechanisms involved in tumor growth and proliferation .
The biological activity of this compound is hypothesized to involve:
- Inhibition of DNA synthesis : Similar compounds have shown the ability to disrupt DNA replication in bacterial and cancer cells.
- Enzyme inhibition : Potential inhibition of key enzymes involved in metabolic pathways essential for microbial growth and tumor cell survival.
Structure-Activity Relationship (SAR)
The presence of the hydroxyethyl group appears crucial for enhancing the biological activity of thiazolo-pyrimidine derivatives. Modifications at this site or on the methyl group can significantly affect potency:
- Hydroxyethyl Group : Enhances solubility and interaction with biological targets.
- Methyl Substitution : Influences lipophilicity and membrane permeability.
Case Studies
A series of studies have evaluated the biological effects of various thiazolo-pyrimidine derivatives, including our compound:
- Study on Antibacterial Properties : A comparative analysis showed that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant strains .
- Antitumor Evaluation : In vivo studies indicated that similar compounds reduced tumor size in murine models, suggesting potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for 6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one?
The synthesis typically involves multi-step protocols starting with thiazolo[3,2-a]pyrimidine core formation. For example:
- Step 1 : Condensation of 5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with chloroacetic acid to form the thiazole ring .
- Step 2 : Introduction of the hydroxyethyl substituent via alkylation or nucleophilic substitution under reflux conditions in glacial acetic acid/acetic anhydride mixtures .
- Step 3 : Purification via recrystallization (e.g., ethyl acetate/ethanol) to achieve >75% yield .
Validation methods include NMR, IR, and X-ray diffraction for structural confirmation .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques:
- X-ray crystallography : Resolves bond lengths, angles, and ring puckering (e.g., pyrimidine ring adopts a flattened boat conformation with deviations of ~0.224 Å from planarity) .
- Spectroscopy :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological considerations:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance nucleophilicity in substitution reactions, achieving 85–90% yields .
- Catalysis : Sodium acetate accelerates cyclization steps by deprotonating intermediates .
- Temperature control : Reflux at 78°C for 8–10 hours minimizes side reactions (e.g., over-alkylation) .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, confirmed by TLC monitoring .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Analytical strategies:
- Dynamic effects in NMR : Chair-to-boat ring flipping in solution may cause signal splitting; variable-temperature NMR (VT-NMR) can identify conformational equilibria .
- X-ray vs. computational models : Compare experimental crystallographic data (e.g., C–C bond lengths) with DFT-optimized geometries to validate static solid-state vs. dynamic solution structures .
- Heteronuclear correlation (HSQC/HMBC) : Resolves ambiguous proton-carbon assignments in crowded spectral regions .
Q. What experimental designs are suitable for evaluating its bioactivity (e.g., enzyme inhibition)?
Proposed workflow:
Q. How can structural modifications enhance its pharmacological properties?
Rational design approaches:
- Hydroxyethyl group functionalization : Replace with bioisosteres (e.g., methoxyethyl) to improve metabolic stability while retaining hydrogen-bonding capacity .
- Ring substitution : Introduce electron-withdrawing groups (e.g., fluoro) at C5 to modulate electronic effects on enzyme binding .
- Prodrug strategies : Esterify the hydroxyl group for enhanced membrane permeability, with in vivo hydrolysis to release the active form .
Q. How can data contradictions in biological studies (e.g., varying IC₅₀ values across assays) be addressed?
Troubleshooting steps:
- Assay standardization : Normalize protocols (e.g., ATP concentration, pH) to minimize inter-lab variability .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound solubility without inducing cellular stress .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
